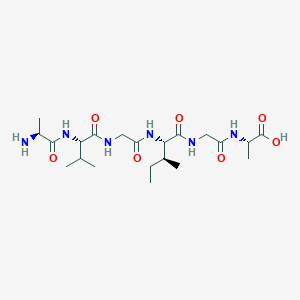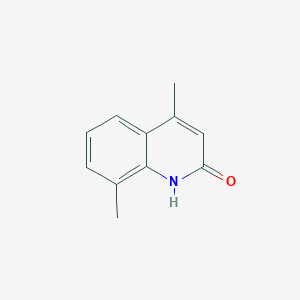
4,8-Dimethylquinolin-2-ol
Vue d'ensemble
Description
4,8-Dimethylquinolin-2-ol is a chemical compound with the CAS Number: 5349-78-0 and Linear Formula: C11H11NO .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4,8-Dimethylquinolin-2-ol, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular weight of 4,8-Dimethylquinolin-2-ol is 173.21 . The InChI key is NJUAEGGYLOZMGV-UHFFFAOYSA-N . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The study of synthetic reaction mechanisms involving 4,8-Dimethylquinolin-2-ol can provide vital information for the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
4,8-Dimethylquinolin-2-ol is a solid substance with a melting point of 217-218°C . It is stored at room temperature .Applications De Recherche Scientifique
Apoptosis Inducer and Anticancer Agent
4,8-Dimethylquinolin-2-ol derivatives, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds have shown high effectiveness in cell-based apoptosis induction assays and demonstrate excellent blood-brain barrier penetration, making them suitable for treating various cancer types, including breast cancer and other xenograft models (Sirisoma et al., 2009).
Alzheimer's Disease Treatment
2-substituted 8-Hydroxyquinolines, closely related to 4,8-Dimethylquinolin-2-ol, are proposed for Alzheimer's disease treatment. They act as metal chaperones, disaggregating amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing Alzheimer's phenotype in animal models. This suggests their potential in neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Synthesis of Pharmaceutical Substances
Heterocyclic compounds like 4,7-Dimethylquinoline-2-carboxaldehyde, a derivative of 4,8-Dimethylquinolin-2-ol, are used in industry for analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They have potential as anticancer reagents and active substances against HIV virus (Aydemir & Kaban, 2018).
Antituberculosis Activity
4,8-Dimethylquinolin-2-ol derivatives have shown high antituberculosis activity. Specific compounds are in the final stages of clinical trials for use in treating tuberculosis (Omel’kov et al., 2019).
Catalysis in Chemical Reactions
8-Hydroxyquinoline derivatives, related to 4,8-Dimethylquinolin-2-ol, are used in catalyzing chemical reactions like the Sonogashira coupling. These compounds offer a greener and more efficient method for various chemical syntheses (Kumar et al., 2017).
Antimicrobial Activity
8-Hydroxyquinoline derivatives have been synthesized for use in antimicrobial applications. Their metal complexes show promise against various bacterial strains and fungi, indicating potential in developing new antimicrobial agents (Patel & Patel, 2017).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, similar to 4,8-Dimethylquinolin-2-ol, have been studied for their ability to inhibit the corrosion of metals like steel in acidic environments. This application is significant in material science and industrial maintenance (Rbaa et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUAEGGYLOZMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277746 | |
| Record name | 4,8-dimethylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethylquinolin-2-ol | |
CAS RN |
5349-78-0 | |
| Record name | 5349-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5349-78-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,8-dimethylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-DIMETHYL-2-HYDROXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



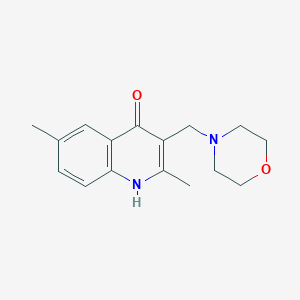

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)


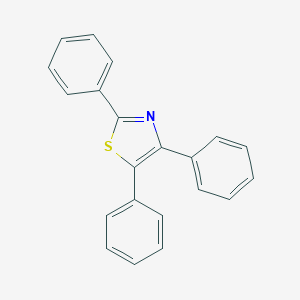
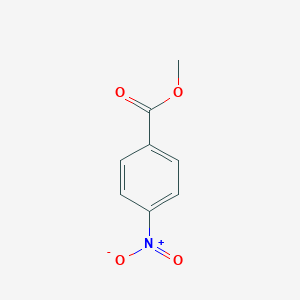
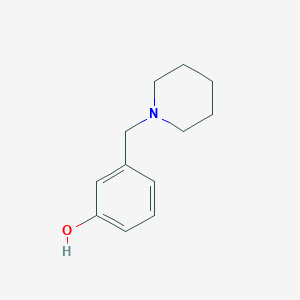
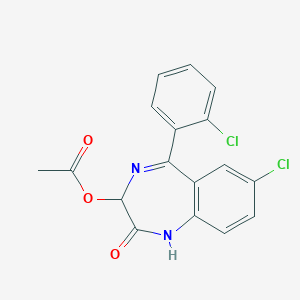
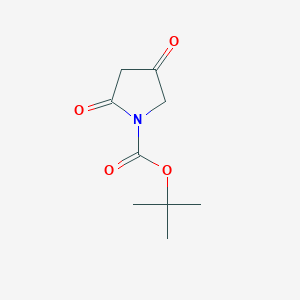
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
